molecular formula C14H14N2OS B15066035 3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one

3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one

Cat. No.: B15066035
M. Wt: 258.34 g/mol
InChI Key: OEQATJNDAUGNDQ-UHFFFAOYSA-N
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Description

3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one is a compound belonging to the class of monocyclic β-lactams, which are known for their diverse biological activities. This compound features a unique structure with an azetidin-2-one ring, a benzyl group, and a thiophene ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one can be achieved through several methods. One common approach involves the Staudinger cycloaddition reaction, which is a [2+2] cyclocondensation of an imine with a ketene . This method is particularly effective for forming the azetidin-2-one ring. The reaction typically requires the use of cerium ammonium nitrate and hydrazine hydrate for selective deprotection steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale Staudinger cycloaddition reactions, followed by purification and deprotection steps. The use of microwave irradiation and optimized reaction conditions can enhance the yield and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups to the benzyl or thiophene rings .

Scientific Research Applications

3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidin-2-one ring is known to inhibit certain enzymes, which can lead to antibacterial or anticancer effects. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one is unique due to its combination of an azetidin-2-one ring, a benzyl group, and a thiophene ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research .

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

3-amino-1-benzyl-4-thiophen-2-ylazetidin-2-one

InChI

InChI=1S/C14H14N2OS/c15-12-13(11-7-4-8-18-11)16(14(12)17)9-10-5-2-1-3-6-10/h1-8,12-13H,9,15H2

InChI Key

OEQATJNDAUGNDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(C2=O)N)C3=CC=CS3

Origin of Product

United States

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